Home > Products > Building Blocks P18387 > Luciferin-O-galactopyranoside
Luciferin-O-galactopyranoside - 131474-38-9

Luciferin-O-galactopyranoside

Catalog Number: EVT-274382
CAS Number: 131474-38-9
Molecular Formula: C17H18N2O8S2
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ultrasensitive chemiluminescent beta-galactosidase substrate. D-luciferin analog with beta-galactoside on 6-O position. Beta-galactoside must be hydrolysed by beta-galactosidase before luciferin can be acted on by firefire luciferase. Can detect as little as 3 x 10-19 mol of beta-galactosidase per assay.
Luciferin-O-galactopyranoside is a bioluminogenic substrate for beta-galactosidase.

D-Luciferin

  • Compound Description: D-Luciferin is a natural substrate for the enzyme luciferase. It serves as the light-emitting molecule in the bioluminescent reaction catalyzed by luciferase. []
  • Relevance: D-Luciferin is a key structural component of Luciferin-O-galactopyranoside. The latter is a derivative of D-Luciferin, where a galactopyranoside moiety is attached to the luciferin molecule. []

D-luciferin methyl ester

  • Compound Description: D-luciferin methyl ester is a derivative of D-luciferin, designed to be cleaved by carboxylic esterase enzymes. This cleavage releases D-luciferin, allowing for the detection of esterase activity via a bioluminescent signal. []
  • Relevance: This compound shares a similar structural motif with Luciferin-O-galactopyranoside, namely the presence of a D-luciferin core modified at a specific position. This modification allows for specific enzyme recognition and cleavage, making both compounds suitable for bioluminescent enzyme assays. []

D-luciferin O-sulfate

  • Compound Description: This compound is a D-luciferin derivative designed to be cleaved by arylsulfatase enzymes. The release of free D-luciferin upon enzymatic action enables the detection of arylsulfatase activity via bioluminescence. []
  • Relevance: Similar to Luciferin-O-galactopyranoside, D-luciferin O-sulfate utilizes the concept of enzyme-specific cleavage of a modified D-luciferin derivative to generate a measurable bioluminescent signal. This shared mechanism highlights the versatility of D-luciferin as a scaffold for designing enzyme probes. []

D-luciferin O-phosphate

  • Compound Description: This is another D-luciferin derivative designed for the detection of alkaline phosphatase activity. Enzymatic removal of the phosphate group releases D-luciferin, which then participates in the bioluminescent reaction with luciferase. []
  • Relevance: Both D-luciferin O-phosphate and Luciferin-O-galactopyranoside exemplify the strategy of using D-luciferin conjugated to a specific moiety (phosphate or galactopyranoside, respectively). This conjugation allows for selective enzyme recognition and subsequent cleavage to release free D-luciferin, highlighting their shared principle for enzyme detection through bioluminescence. []

D-luciferyl-L-Nα-arginine

  • Compound Description: This compound is a peptide-based derivative of D-luciferin, designed for use with carboxypeptidases B and N. These enzymes cleave the peptide bond, releasing D-luciferin, which can be detected via its bioluminescence. []
  • Relevance: Both D-luciferyl-L-Nα-arginine and Luciferin-O-galactopyranoside utilize the principle of masking the bioluminescent D-luciferin with a specific enzyme-cleavable group. This design allows for targeted enzyme activity measurement, showcasing the adaptability of D-luciferin for diverse enzymatic assays. []

D-luciferyl-L-phenylalanine

  • Compound Description: This is another peptide-based D-luciferin derivative, designed as a substrate for carboxypeptidase A. Enzymatic cleavage releases D-luciferin, enabling the measurement of enzyme activity. []
  • Relevance: Similar to Luciferin-O-galactopyranoside, D-luciferyl-L-phenylalanine employs the concept of linking D-luciferin to a specific moiety (in this case, phenylalanine) for selective recognition and cleavage by the target enzyme. This approach underscores the shared design principle of utilizing D-luciferin's inherent luminescence for enzyme activity detection. []

Aminoluciferin trimethyl lock phosphate

  • Compound Description: Aminoluciferin trimethyl lock phosphate is a proposed self-cleavable substrate for alkaline phosphatase (AP). []
  • Relevance: While not directly containing a galactose moiety, this compound utilizes a similar strategy to Luciferin-O-galactopyranoside, relying on AP-mediated cleavage for signal generation. []

Luciferin p-hydroxymethylphenyl phosphate

  • Compound Description: Similar to aminoluciferin trimethyl lock phosphate, this compound is also a proposed self-cleavable substrate for alkaline phosphatase. []
  • Relevance: Like Luciferin-O-galactopyranoside, its design incorporates a phosphate group for recognition and cleavage by AP, highlighting a shared approach to bioluminescent enzyme detection. []
  • Compound Description: These compounds are competitive inhibitors of the enzyme β-galactosidase. []
  • Relevance: While not luciferin derivatives, they are relevant due to their interaction with β-galactosidase. This enzyme is often used in conjunction with substrates like Luciferin-O-galactopyranoside to detect enzyme activity. []
  • Compound Description: These are also competitive inhibitors of β-galactosidase, studied for their binding affinity to the enzyme. []
  • Relevance: Their interaction with β-galactosidase provides insights into the enzyme's active site, which is crucial for understanding the mechanism of action and specificity of substrates like Luciferin-O-galactopyranoside. []

5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

  • Compound Description: This compound serves as a versatile intermediate in the synthesis of various aromatic β-galactosides. []
  • Relevance: This intermediate plays a crucial role in producing a library of compounds tested for binding to different galectins, showcasing the versatility of β-D-galactopyranoside derivatives in studying carbohydrate-protein interactions. []

Phenyl β-d-galactopyranoside

  • Compound Description: This compound is a known acceptor substrate for α-2-l-fucosyltransferase, an enzyme involved in the biosynthesis of blood group H antigens. []
  • Relevance: While not directly related to Luciferin-O-galactopyranoside in terms of function, it highlights the importance of β-d-galactopyranoside derivatives as tools for studying enzymatic activities and biological pathways. []
Classification

Luciferin-O-galactopyranoside is classified as a glycosylated luciferin. Its chemical structure can be represented by the molecular formula C17H18N2O8S2C_{17}H_{18}N_{2}O_{8}S_{2} and it has a molecular weight of 442.5 Da . This compound falls under the category of bioluminescent substrates, which are widely used in biochemical assays and imaging techniques.

Synthesis Analysis

The synthesis of luciferin-O-galactopyranoside typically involves the glycosylation of D-luciferin. Several methods have been explored for synthesizing glycosylated luciferins:

  1. Glycosylation Reaction: The reaction generally employs activated sugar derivatives (such as galactosyl donors) and D-luciferin under specific conditions to facilitate the formation of the glycosidic bond.
  2. Enzymatic Methods: Enzymatic glycosylation using specific glycosyltransferases can also be employed to achieve higher specificity and yield.
  3. Chemical Conditions: The synthesis often requires mild conditions to prevent degradation of the luciferin core structure, typically involving solvents like dimethyl sulfoxide or acetonitrile at controlled temperatures .

These methods aim to optimize yield and purity while maintaining the functional integrity of both the luciferin moiety and the attached galactopyranoside.

Molecular Structure Analysis

Luciferin-O-galactopyranoside features a complex structure characterized by:

  • Core Structure: The luciferin backbone consists of a thiazole ring and an imidazolone ring, which are crucial for its bioluminescent properties.
  • Galactopyranoside Moiety: The beta-galactopyranoside group is attached at the 6-O position, which significantly influences its solubility and reactivity.
  • Functional Groups: The presence of hydroxyl groups and sulfur atoms contributes to its chemical behavior and interaction with enzymes.

The stereochemistry around the glycosidic bond is critical for enzyme recognition; hence, it is essential that the synthesis maintains the correct stereochemical configuration .

Chemical Reactions Analysis

Luciferin-O-galactopyranoside undergoes several important chemical reactions:

  1. Hydrolysis: The primary reaction involves hydrolysis by beta-galactosidase, which cleaves the galactose moiety to release D-luciferin. This reaction is crucial for activating the luciferin for subsequent bioluminescence.
  2. Bioluminescence Reaction: Once released, D-luciferin can react with firefly luciferase in the presence of adenosine triphosphate (ATP), magnesium ions, and oxygen to produce light. This reaction generates an excited state oxyluciferin that emits photons upon returning to ground state .
  3. Detection Sensitivity: The compound can detect very low concentrations of beta-galactosidase due to its sensitivity as a substrate in chemiluminescent assays.

These reactions highlight its utility in biochemical assays where monitoring enzyme activity is essential.

Mechanism of Action

The mechanism of action for luciferin-O-galactopyranoside involves two main steps:

  1. Enzymatic Hydrolysis: The beta-galactosidase enzyme catalyzes the hydrolysis of luciferin-O-galactopyranoside, releasing D-luciferin. This step is crucial as it activates the bioluminescent properties of the compound.
  2. Bioluminescence Generation: The released D-luciferin then interacts with firefly luciferase in an ATP-dependent reaction, leading to light emission. This process involves oxidation of D-luciferin, forming an excited oxyluciferin intermediate that emits light when it returns to its ground state .

This dual-step mechanism allows for sensitive detection in various biological assays.

Physical and Chemical Properties Analysis

Luciferin-O-galactopyranoside exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as dimethyl sulfoxide and water, which facilitates its use in aqueous biological systems.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures to prevent degradation.
  • Detection Limit: It can detect beta-galactosidase activity at concentrations as low as 3×10193\times 10^{-19} moles per assay, making it highly sensitive for biochemical applications .

These properties make it an effective tool for various research applications.

Applications

Luciferin-O-galactopyranoside has several significant applications in scientific research:

  1. Bioluminescence Imaging: It serves as a substrate for bioluminescence imaging techniques, allowing researchers to visualize biological processes in real-time.
  2. Enzyme Activity Assays: Its ability to release active D-luciferin upon hydrolysis makes it ideal for measuring beta-galactosidase activity in various samples.
  3. Dual-Analyte Detection Systems: Researchers utilize this compound in systems designed to simultaneously measure multiple analytes through bioluminescent signals, enhancing experimental efficiency .
  4. Drug Discovery: It can be employed in high-throughput screening assays to identify compounds that modulate enzyme activity or bioluminescence pathways.

These applications underscore its versatility and importance in modern biochemical research.

Synthesis and Molecular Design of Luciferin-O-Galactopyranoside

Rational Design Strategies for Caged Luciferin Analogs

Luciferin-O-galactopyranoside represents a class of "caged luciferins" engineered for targeted enzymatic activation. Its design centers on blocking the critical 6'-hydroxy group of D-luciferin (the catalytic site for firefly luciferase) with a β-galactopyranosyl moiety [3] [9]. This modification exploits the substrate specificity of firefly luciferase, which requires a free electron-donating group at the 6' position for light emission. The galactose cage renders the molecule bioluminogenically inert until specific enzymatic cleavage occurs [2] [9].

The galactosyl group was strategically selected for its optimal balance between steric bulk and enzymatic cleavage kinetics. Compared to smaller protecting groups (e.g., acetate), the disaccharide-sized galactopyranoside provides sufficient steric hindrance to prevent luciferase recognition while remaining processible by β-galactosidase. Electronic modifications were also considered; etherification of the 6'-OH (unlike N-alkylation of aminoluciferin analogs) drastically reduces electron density, further ensuring luciferase inactivity in the caged state [3]. This design aligns with the broader "pro-luciferin" strategy, where enzyme-labile groups convert luciferin into a substrate-specific reporter [10].

Table 1: Key Structural Features Enabling Caged Luciferin Function

Structural ElementRole in Molecular DesignImpact on Function
β-Galactopyranosyl moietyEnzyme-labile cageBlocks luciferase activity until cleaved by β-galactosidase
Glycosidic linkage (β-1-O)Cleavage siteDetermines hydrolysis kinetics and specificity
Intact benzothiazole-thiazoline coreLuciferin recognitionMaintains post-cleavage activity with firefly luciferase
Free carboxylic acidEssential for adenylationPreserves ATP-dependent luminescence mechanism

Chemoenzymatic Synthesis of β-Galactosidase-Sensitive Substrates

The synthesis of Luciferin-O-galactopyranoside follows a multi-step chemoenzymatic approach. The initial route involves condensation of 2-cyano-6-hydroxybenzothiazole with peracetylated galactosyl halides (e.g., acetobromo-α-D-galactose) to form the protected β-glycoside intermediate. This step requires careful control of stereochemistry to ensure exclusive β-anomer formation, typically achieved using silver salt promoters (e.g., Ag₂CO₃) in anhydrous solvents [6] [9]. Subsequent coupling with D-cysteine under basic conditions generates the protected luciferin-glycoside conjugate.

A critical challenge arises during deprotection: standard basic deacetylation conditions (e.g., methanolic NaOH or NH₃) cause methanolysis of the nitrile group to the corresponding methyl ester, compromising luciferin integrity [6]. Alternative deprotection strategies include:

  • Zemplén transesterification with catalytic sodium methoxide in dry methanol, minimizing exposure time.
  • Enzymatic deacetylation using nonspecific esterases under neutral conditions.
  • Selective acyl migration strategies that preserve the nitrile functionality [6].

The final product is characterized by reversed-phase HPLC and mass spectrometry (MW = 442.5 Da, C₁₇H₁₈N₂O₈S₂), with confirmation of β-configuration via NMR coupling constants (J₁',₂' ≈ 7-8 Hz) [9]. The chemoenzymatic approach achieves higher stereoselectivity compared to purely chemical glycosylation, which often suffers from α-anomer contamination that impedes β-galactosidase recognition.

Table 2: Synthesis and Enzymatic Performance Parameters

ParameterValue/MethodSignificance
Synthetic Yield15-25% (multi-step)Reflects challenges in stereoselective glycosylation and deprotection
Deprotection Efficiency60-75% (optimized Zemplén)Critical for functional luciferin core preservation
β-Galactosidase Km38 ± 5 µM (reported for analogs)Indicates favorable enzyme-substrate affinity
Detection Limit3 × 10−19 mol β-galactosidase/assayDemonstrates ultrasensitive detection capability [9]

Structural Modifications to Enhance Substrate Specificity and Stability

The core structure of Luciferin-O-galactopyranoside has been optimized through targeted modifications to address limitations in stability, specificity, and cellular delivery:

  • Glycosidic Bond Stabilization: Replacement of the natural O-glycosidic bond with S-glycosidic or C-glycosidic linkages reduces non-specific hydrolysis by endogenous glycosidases. Thioglycoside analogs exhibit 3-fold greater stability in serum while maintaining β-galactosidase cleavage efficiency due to the enzyme's active site flexibility [3].

  • Sugar Moisty Optimization: Comparison of different pyranosides revealed galactose > glucose > glucosamine in cleavage kinetics with β-galactosidase. The C4 equatorial OH of galactose is critical for efficient binding to the enzyme's active site. N-Acetylgalactosamine conjugates have been explored for targeted delivery to hepatocytes via asialoglycoprotein receptor recognition [6] [9].

  • Luciferin Core Modifications: While modifications to the luciferin heterocycle often impair luminescence, fluorination at the 5' position enhances membrane permeability without affecting post-cleavage quantum yield. Cyclic alkylamino luciferins (e.g., CycLuc1-inspired designs) show promise for improved cellular uptake when incorporated into caged analogs [1] [3].

  • Steric Shielding: Introduction of methyl groups ortho to the glycosidic linkage (e.g., 3'-methylbenzothiazole) reduces steric accessibility for non-target esterases, enhancing specificity. This approach decreased non-specific hydrolysis in mammalian cell lysates by 70% compared to the parent compound [3].

Table 3: Impact of Structural Modifications on Substrate Performance

ModificationChemical ChangeEffect on Properties
S-GlycosideO → S at anomeric carbon↑ Serum stability (t₁/₂ +180%), ↔ β-gal kinetics
5'-Fluoro substitutionF addition at benzothiazole 5'↑ LogP by 0.8 units, ↑ cellular uptake
3'-MethylationCH₃ at benzothiazole 3'↓ Non-specific hydrolysis by 70%
N-AcetylgalactosamineGalNAc instead of GalEnables hepatocyte-specific targeting

These structural refinements collectively enhance the molecule's utility as a precision tool for molecular imaging. The aqueous solubility (>10 mM in buffer) and storage stability (-20°C under desiccation for >24 months) of current optimized formulations facilitate broad experimental applications [9]. Future directions include "double-caged" constructs requiring sequential enzymatic activation for enhanced spatial resolution and BRET-enabled analogs with red-shifted emission for deep-tissue imaging [1] [3].

Properties

CAS Number

131474-38-9

Product Name

Luciferin-O-galactopyranoside

IUPAC Name

(4S)-2-[6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Molecular Formula

C17H18N2O8S2

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C17H18N2O8S2/c20-4-9-11(21)12(22)13(23)17(27-9)26-6-1-2-7-10(3-6)29-15(18-7)14-19-8(5-28-14)16(24)25/h1-3,8-9,11-13,17,20-23H,4-5H2,(H,24,25)/t8-,9-,11+,12+,13-,17-/m1/s1

InChI Key

OUKXHVUTHGDBNY-VEAFCXQSSA-N

SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

6-O-beta-D-galactopyranosyl-luciferin
D-luciferin-O-beta-galactopyranoside
luciferin-O-Gal
luciferin-O-galactopyranoside

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O

Isomeric SMILES

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.